molecular formula C9H10BrNO2 B7978377 3-Bromo-4-(oxetan-3-yloxy)aniline

3-Bromo-4-(oxetan-3-yloxy)aniline

Cat. No.: B7978377
M. Wt: 244.08 g/mol
InChI Key: VAPLXNMQABTLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(oxetan-3-yloxy)aniline is an aromatic amine derivative featuring a bromine atom at the meta position and an oxetane-3-yloxy group at the para position of the aniline ring. The oxetane moiety, a strained four-membered cyclic ether, confers unique steric and electronic properties to the molecule, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key structural attributes include:

  • Molecular formula: C₉H₁₀BrNO₂ (inferred from analogs).
  • Molecular weight: ~260.09 g/mol.
  • Functional groups: Bromo (electron-withdrawing), oxetane-ether (electron-donating), and aniline (nucleophilic).

Suppliers such as Bide Pharm offer derivatives of this compound (e.g., BD294901), highlighting its commercial relevance in medicinal chemistry .

Properties

IUPAC Name

3-bromo-4-(oxetan-3-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPLXNMQABTLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromoaniline with oxetane-3-ol under suitable conditions to form the desired product . The reaction conditions often involve the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-(oxetan-3-yloxy)aniline are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while ring-opening reactions can produce linear or branched compounds.

Scientific Research Applications

3-Bromo-4-(oxetan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The bromine atom and aniline group also contribute to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-4-(oxetan-3-yloxy)aniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS/Supplier Reference
3-Bromo-4-(oxetan-3-yloxy)aniline Br (3), oxetan-3-yloxy (4) C₉H₁₀BrNO₂ ~260.09 Pharmaceutical intermediate Not explicitly listed
3-Bromo-4-(trifluoromethyl)aniline Br (3), CF₃ (4) C₇H₅BrF₃N 240.02 High reactivity in cross-coupling 172215-91-7
3-Bromo-4-(4-fluorophenoxy)aniline Br (3), 4-fluorophenoxy (4) C₁₂H₉BrFNO 282.10 Soluble in DMSO; research chemical 83660-64-4
3-Bromo-4-isopropoxyaniline Br (3), isopropoxy (4) C₁₀H₁₄BrNO 244.13 Lipophilic; agrochemical intermediate 1247349-99-0
3-Bromo-4-(morpholinomethyl)aniline Br (3), morpholinomethyl (4) C₁₁H₁₅BrN₂O 271.16 Discontinued; lab-scale synthesis 5200-66-8
4-(oxetan-3-yloxy)aniline H (3), oxetan-3-yloxy (4) C₉H₁₁NO₂ 165.19 Non-brominated analog; lower MW 1349715-80-5

Key Comparisons:

Substituent Effects on Reactivity: The oxetane-3-yloxy group in the target compound introduces steric hindrance and moderate electron-donating effects compared to bulkier substituents like 4-fluorophenoxy () or electron-withdrawing groups like CF₃ (). This balance enhances its utility in nucleophilic aromatic substitution reactions. Trifluoromethyl (CF₃) analogs (e.g., 3-Bromo-4-(trifluoromethyl)aniline) exhibit higher electrophilicity due to strong electron withdrawal, making them preferred for Suzuki-Miyaura couplings .

Solubility and Lipophilicity: The oxetane group improves aqueous solubility compared to purely lipophilic substituents like isopropoxy (). However, derivatives with 4-fluorophenoxy groups show better solubility in organic solvents like DMSO and chloroform .

In contrast, oxetane-containing analogs may pose lower toxicity risks, though specific data are lacking.

Applications in Drug Discovery: The morpholinomethyl variant () was historically used in kinase inhibitor research but is now discontinued, highlighting the niche role of substituent diversity in medicinal chemistry. Non-brominated analogs like 4-(oxetan-3-yloxy)aniline () serve as precursors for fragment-based drug design, lacking the halogen’s cross-coupling utility.

Biological Activity

3-Bromo-4-(oxetan-3-yloxy)aniline is an organic compound characterized by the presence of a bromo-substituted aniline moiety and an oxetane ring. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology. The compound's ability to interact with biological systems can be attributed to its functional groups, which may facilitate various biochemical interactions.

The biological activity of 3-Bromo-4-(oxetan-3-yloxy)aniline is likely influenced by its structural components:

  • Oxetane Ring : The oxetane moiety can undergo ring-opening reactions, which may enhance its reactivity and interaction with biological targets.
  • Aniline Group : The aniline portion can participate in hydrogen bonding and π-π stacking interactions, potentially influencing enzyme activity and receptor binding.

Anticancer Potential

Studies on related compounds suggest that 3-Bromo-4-(oxetan-3-yloxy)aniline could exhibit anticancer properties. Compounds featuring aniline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain aniline-based compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549, which are commonly used in cancer research.

Case Studies and Research Findings

  • Antibacterial Activity : A study exploring the antibacterial properties of related oxetane-containing compounds found that they inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating promising antibacterial activity.
  • Cytotoxicity Assays : In vitro assays assessing the cytotoxicity of similar aniline derivatives revealed IC50 values in the low micromolar range against various cancer cell lines. This suggests that 3-Bromo-4-(oxetan-3-yloxy)aniline may also possess significant anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-BromoanilineBromo-substituted anilineAntimicrobial, anticancer potential
4-Chloro-2-(oxetan-3-yloxy)anilineChloro-substituted aniline with oxetaneAntimicrobial activity reported
4-NitroanilineNitro group instead of oxetaneKnown for cytotoxic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.